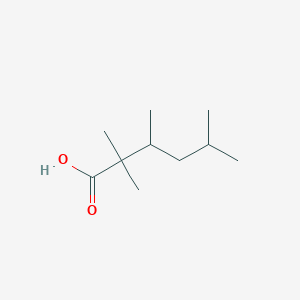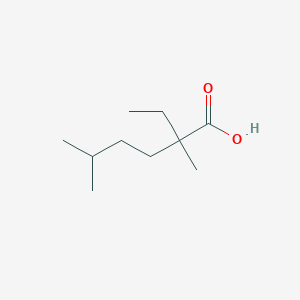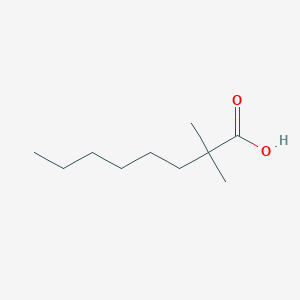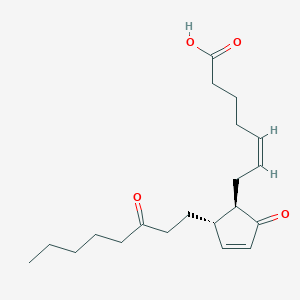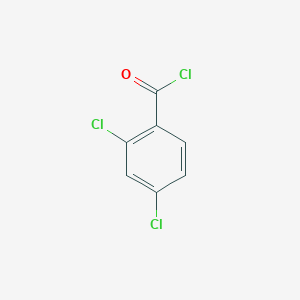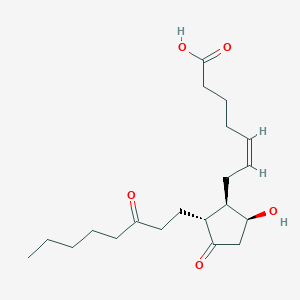
13,14-Dihydro-15-keto-pgd2
Descripción general
Descripción
Synthesis Analysis
13,14-Dihydro-15-keto PGD2 is formed through enzymatic pathways involving the reduction of the C-13,14 double bond and the oxidation of the hydroxyl group at C-15. The enzyme 15-hydroxyprostaglandin dehydrogenase plays a crucial role in its formation, indicating the importance of enzymatic regulation in its biosynthesis (Wilson, 1995).
Aplicaciones Científicas De Investigación
Application 1: Inflammation Research
- Specific Scientific Field : Inflammation Research .
- Summary of the Application : DK-PGD2 has been used in studies investigating its effects on eosinophil accumulation in the lungs. This is particularly relevant in the context of airway inflammation, as seen in conditions like asthma .
- Methods of Application or Experimental Procedures : In the study, guinea pigs were exposed to aerosols of DK-PGD2. The eosinophil content of the bronchoalveolar lavage fluid or blood was then determined. In some experiments, DK-PGD2 was administered systemically and eosinophilia was measured .
- Results or Outcomes : Aerosols of DK-PGD2 caused eosinophil accumulation in the lungs 24 hours after exposure. DK-PGD2-induced airway eosinophilia was inhibited when animals were treated with the CRTH2 receptor antagonist ramatroban. A significant decrease in blood eosinophil count was measured 1–4 hours after exposure to DK-PGD2. The anti-IL-5 antibody TRFK-5 had no inhibitory effect on DK-PGD2-induced airway eosinophilia, but abolished airway eosinophilia induced by exposure of guinea pigs to aerosols of PAF .
Application 2: GPCR/G Protein Prostaglandin Receptor Research
- Specific Scientific Field : GPCR/G Protein Prostaglandin Receptor Research .
- Summary of the Application : DK-PGD2 is a PGD2 metabolite formed by the 15-hydroxyl PGDH pathway. It is a selective agonist for the DP2 receptor .
- Methods of Application or Experimental Procedures : In the study, DK-PGD2 was used to investigate its effects on the DP2 receptor. The specific experimental procedures and technical details are not provided in the search results .
- Results or Outcomes : DK-PGD2 can inhibit ion flux in canine colonic mucosa preparation .
Application 3: Ion Flux Inhibition Research
- Specific Scientific Field : Ion Flux Inhibition Research .
- Summary of the Application : DK-PGD2 is a metabolite of PGD2 which is formed through the 15-hydroxyl PGDH pathway. It has been identified as a selective agonist for the CRTH2/DP2 receptor .
- Methods of Application or Experimental Procedures : In the study, DK-PGD2 was used to investigate its effects on ion flux in a canine colonic mucosa preparation .
- Results or Outcomes : DK-PGD2 can inhibit ion flux in a canine colonic mucosa preparation .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(Z)-7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRXYLYXIXYEST-KZTWKYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(C(CC1=O)O)CC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13,14-Dihydro-15-keto-pgd2 | |
CAS RN |
59894-07-4 | |
| Record name | 13,14-Dihydro-15-keto-PGD2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59894-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13,14-Dihydro-15-ketoprostaglandin D2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059894074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



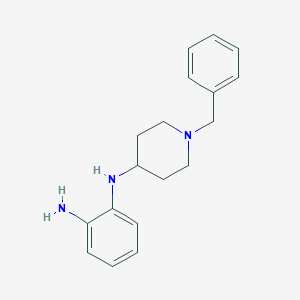
![2,3,4,5-Tetrahydro-1H-benzo[b]azepine](/img/structure/B31075.png)
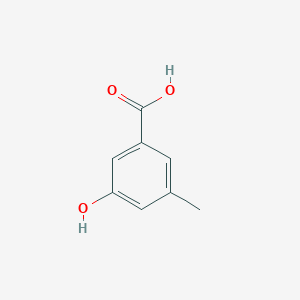

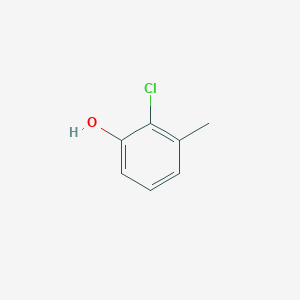

![[8,8-dimethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate](/img/structure/B31082.png)


